BenchChemオンラインストアへようこそ!

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole

Gastric cytoprotection HCl-ethanol lesion model duration of action

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole (CAS 100924-68-3; synonym NC-1300) is a substituted benzimidazole sulfoxide that functions as a gastric H⁺/K⁺-ATPase (proton pump) inhibitor. First disclosed in 1986 and introduced into the MeSH vocabulary that same year, NC-1300 belongs to the 2-(aminobenzylsulfinyl)benzimidazole structural class, distinguished from the 2-pyridinylmethylsulfinylbenzimidazole subclass that includes omeprazole, lansoprazole, and pantoprazole.

Molecular Formula C16H17N3OS
Molecular Weight 299.4 g/mol
CAS No. 100924-68-3
Cat. No. B024617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole
CAS100924-68-3
Synonyms2-((2-dimethylaminobenzyl)sulfinyl)benzimidazole
NC 1300
NC-1300
Molecular FormulaC16H17N3OS
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H17N3OS/c1-19(2)15-10-6-3-7-12(15)11-21(20)16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18)
InChIKeyJVIHSTYYPRUSFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole (NC-1300): A Benzimidazole Sulfoxide Proton Pump Inhibitor for Gastric Research


2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole (CAS 100924-68-3; synonym NC-1300) is a substituted benzimidazole sulfoxide that functions as a gastric H⁺/K⁺-ATPase (proton pump) inhibitor [1]. First disclosed in 1986 and introduced into the MeSH vocabulary that same year, NC-1300 belongs to the 2-(aminobenzylsulfinyl)benzimidazole structural class, distinguished from the 2-pyridinylmethylsulfinylbenzimidazole subclass that includes omeprazole, lansoprazole, and pantoprazole [2]. Its molecular formula is C₁₆H₁₇N₃OS with a molecular weight of 299.39 g/mol, making it structurally lighter than omeprazole (MW 345.42) [3]. The compound exhibits both potent gastric antisecretory activity and a cytoprotective profile that operates partially through mechanisms independent of acid suppression [1].

Why Substituting 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole with Omeprazole or Other In-Class PPIs Can Compromise Research Outcomes


Although 2-((2-dimethylaminobenzyl)sulfinyl)benzimidazole (NC-1300) shares the benzimidazole sulfoxide core and H⁺/K⁺-ATPase inhibitory mechanism with the broader proton pump inhibitor class, its 2-dimethylaminobenzyl substituent in the sulfinyl side chain confers a pharmacodynamic profile that diverges measurably from 2-pyridinylmethylsulfinyl analogs such as omeprazole in at least three respects: duration of gastric mucosal cytoprotection, mucus secretory effects, and acid-stability behavior [1]. Structural analogs within the same patent family—including the 2-diethylamino (Compound 2), 2-piperidino (Compound 14), and 2-(N-cyclohexyl-N-methylamino) (Compound 15) variants—exhibit differential physicochemical stability requiring amorphous formulation strategies [2]. Generic interchange without accounting for these pharmacodynamic and stability distinctions risks introducing uncontrolled variables in in vivo models of gastric injury, ulcer healing, and mucosal protection.

Quantitative Comparative Evidence for 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole (NC-1300) Versus Key Analogs


Superior Duration of Gastric Cytoprotection: NC-1300 Exceeds 24 Hours Versus Omeprazole's 12-Hour Window

In a direct head-to-head comparison, NC-1300 (10–100 mg/kg, p.o.) conferred dose-dependent protection against HCl·ethanol-induced gastric lesions when administered 0.5, 6, 12, or 24 hours prior to the necrotizing challenge. In contrast, omeprazole (10, 30 mg/kg, p.o.) also inhibited lesion formation dose-dependently; however, its protective effect had completely disappeared when administered 12 hours before the challenge, whereas NC-1300's protection persisted beyond 24 hours [1].

Gastric cytoprotection HCl-ethanol lesion model duration of action omeprazole comparator

Preserved Pharmacological Activity Following Acidic Exposure: NC-1300 Retains Full Efficacy After pH 1.0–1.5 Pretreatment

NC-1300 is labile at acidic pH and degrades to NC-1300-sulfide, o-dimethylaminobenzylalcohol, and benzimidazole. However, NC-1300 pretreated at pH 1.0, 1.25, or 1.5 for 30 minutes and then administered orally at 30 mg/kg significantly inhibited gastric acid secretion in pylorus-ligated rats and prevented HCl·ethanol-induced gastric lesions [1]. Crucially, the degree of antisecretory and cytoprotective activity of NC-1300 pretreated at pH 1.5 was almost identical to that of NC-1300 pretreated at pH 7.0. In the same study, the degradation product NC-1300-sulfide alone also contributed to pharmacological activity, distinguishing the degradation pharmacology of NC-1300 from the acid-activation paradigm of omeprazole, which requires acid-catalyzed conversion to the active cyclic sulfenamide [1].

Acid stability pH-dependent degradation antisecretory activity gastric acid secretion

Dual-Mechanism Gastric Protection: NC-1300 Simultaneously Inhibits Acid Secretion (>90%) and Stimulates Mucus Glycoprotein Secretion (~1.5-Fold)

In pylorus-ligated rats, NC-1300 (30 mg/kg, intraduodenally) inhibited gastric acid concentration by more than 90% while simultaneously increasing mucus glycoprotein concentration in gastric juice by approximately 1.5-fold relative to controls. The amount of mucus glycoprotein in the adherent mucous gel layer increased by approximately 1.4-fold [1]. This profile—potent acid suppression coupled with enhanced mucosal barrier function—is mechanistically distinct from omeprazole, which primarily exerts effects through acid suppression alone at clinically relevant doses [2]. The dual mechanism provides a rationale for NC-1300's prolonged cytoprotective activity even at time points where acid suppression may be incomplete.

Mucus secretion gastric mucosal defense dual mechanism glycoprotein

H⁺/K⁺-ATPase Inhibitory Potency Matches Omeprazole in Rabbit Gastric Mucosa at Physiological pH

In rabbit gastric mucosal vesicle preparations, NC-1300 at pH 6.0 potently inhibited H⁺/K⁺-ATPase activity, thereby establishing its classification as a proton pump inhibitor. The inhibitory efficacy of NC-1300 on the gastric proton pump was reported to be 'much the same as that seen with omeprazole' under identical assay conditions [1]. This places NC-1300 in the same potency tier as the prototype irreversible PPI while retaining a structurally distinct 2-dimethylaminobenzyl substituent instead of the pyridinylmethyl group of omeprazole. The class-level mechanistic framework confirms that NC-1300, like omeprazole and lansoprazole, belongs to the irreversible (covalent thiol-binding) subclass of H⁺/K⁺-ATPase inhibitors rather than the reversible K⁺-competitive category [2].

H+/K+ ATPase proton pump inhibition enzyme assay omeprazole comparison

Functional Selectivity: NC-1300 Spares Cholinergic and Cardiac Contractility at Concentrations Exceeding Therapeutic Levels

In isolated guinea pig tissue preparations, NC-1300 demonstrated no effect on acetylcholine-stimulated ileum contraction at 10⁻⁵ M, but exhibited non-competitive inhibition at 10⁻⁴ M. Similarly, NC-1300 had no effect on histamine-stimulated atrial beating frequency in guinea pigs at either 10⁻⁴ M or 10⁻⁵ M [1]. This functional selectivity profile distinguishes NC-1300 from certain other benzimidazole PPIs that have been reported to affect smooth muscle contractility or cardiac chronotropy at lower concentrations. The separation between the efficacious concentration for proton pump inhibition and the threshold for off-target effects on cholinergic and cardiac tissues provides a quantifiable selectivity window.

Off-target selectivity ileum contraction atrial beating safety pharmacology

Chronic Ulcer Healing: NC-1300 ED50 Improves from 36.5 to 13.5 mg/kg with Extended Dosing in Acetic Acid-Induced Ulcer Model

In a rat model of chronic gastric ulcer induced by submucosal injection of 20% acetic acid, NC-1300 administered orally once daily at 10, 30, or 100 mg/kg for two or four weeks dose-dependently accelerated both natural and indomethacin-delayed ulcer healing. Extending the treatment period from two to four weeks reduced the ED50 (dose required to reduce ulcerated area by 50%) from 36.5 to 13.5 mg/kg in natural healing, and from 76.0 to 23.0 mg/kg in delayed healing [1]. Importantly, ulcers healed under NC-1300 treatment remained healed for four to eight weeks after drug cessation, indicating durable mucosal repair rather than temporary epithelial coverage [1].

Chronic ulcer healing acetic acid ulcer model ED50 dose-response

Optimal Research & Industrial Application Scenarios for 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole (NC-1300)


Extended-Duration Gastric Cytoprotection Studies Requiring >24-Hour Mucosal Protection

For protocols investigating sustained gastric mucosal protection against necrotizing agents over extended time courses, NC-1300 is the preferred tool compound over omeprazole. Direct comparative data demonstrate that NC-1300 maintains dose-dependent cytoprotection at 24 hours post-administration, whereas omeprazole's effect is lost by 12 hours [1]. This makes NC-1300 suitable for once-daily dosing paradigms in chronic gastropathy models, nocturnal gastric injury studies, and experimental designs where maintaining continuous mucosal protection without repeated dosing is essential for endpoint validity.

Dual-Mechanism Gastroprotection Research: Combined Acid Suppression and Mucus Barrier Enhancement

NC-1300 uniquely enables the simultaneous investigation of acid-suppressive and mucus-fortifying mechanisms within a single compound. With documented >90% gastric acid inhibition coupled with ~1.5-fold mucus glycoprotein secretion enhancement and ~1.4-fold mucous gel layer thickening [1], NC-1300 serves as a molecular probe for dissecting the relative contributions of acid reduction versus mucosal barrier reinforcement in gastric defense. This dual action is not replicated by omeprazole at standard doses, positioning NC-1300 as a specialized tool for mucosal biology research [2].

Proton Pump Inhibitor Structure-Activity Relationship (SAR) Programs Requiring Non-Pyridinyl Chemotypes

NC-1300 represents a structurally distinct node in the benzimidazole PPI SAR landscape. Unlike the clinically dominant 2-pyridinylmethylsulfinylbenzimidazoles (omeprazole, lansoprazole, pantoprazole, rabeprazole), NC-1300 incorporates a 2-dimethylaminobenzylsulfinyl side chain [1]. The patent literature establishes NC-1300 as Compound 1 within a family of 16 structurally characterized analogs with systematic variation at the amine substituent (dimethyl, diethyl, piperidino, N-cyclohexyl-N-methyl, N-benzyl-N-methyl) and benzimidazole ring (5-methoxy, 5-methyl, 5-chloro, 5-amino, 5-methoxycarbonyl) [2]. NC-1300 thus serves as the parent scaffold for SAR programs exploring the pharmacophoric requirements for proton pump inhibition outside the pyridine-containing chemical space.

Acid-Stability and Formulation Development Studies for Benzimidazole Sulfoxide APIs

NC-1300's documented acid lability—with degradation to NC-1300-sulfide, o-dimethylaminobenzylalcohol, and benzimidazole—coupled with its retention of full pharmacological activity after 30-minute exposure to pH as low as 1.0, provides a well-characterized model system for studying acid-protective formulation strategies for benzimidazole sulfoxide APIs [1]. The EP 0248634 patent explicitly addresses the storage stability challenges of crystalline NC-1300 and its analogs, describing amorphous conversion methods using organic polymers (hydroxypropylcellulose, polyvinylpyrrolidone, etc.) to prevent autocatalytic exothermic decomposition [2]. This makes NC-1300 a relevant reference standard for pharmaceutical development programs targeting acid-labile benzimidazole therapeutics.

Quote Request

Request a Quote for 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.